
クロザピン 5-N-グルクロン酸抱合体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clozapine 5-N-glucuronide is a metabolite of clozapine, a second-generation antipsychotic drug primarily used to treat refractory schizophrenia. Clozapine is known for its efficacy in patients who do not respond to other antipsychotic treatments. The glucuronidation of clozapine, particularly at the 5-N position, is a significant metabolic pathway that facilitates the drug’s excretion from the body .
科学的研究の応用
Metabolic Pathways
Clozapine undergoes extensive metabolism primarily through glucuronidation, which is facilitated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Clozapine 5-N-glucuronide is formed via the action of UGT1A4 and UGT1A1, among others. Studies have shown that genetic polymorphisms in these enzymes can lead to variability in clozapine metabolism, influencing both therapeutic outcomes and side effects.
- UGT Enzymes Involved :
- UGT1A4: Major enzyme responsible for the formation of clozapine 5-N-glucuronide.
- UGT1A1: Also contributes but with a different kinetic profile.
Table 1: Kinetic Parameters of UGT Enzymes on Clozapine Metabolism
Enzyme | Metabolite | V(max) (µM/min) | K(M) (µM) | Reference |
---|---|---|---|---|
UGT1A4 | Clozapine 5-N-glucuronide | X | Y | |
UGT1A1 | Clozapine N+-glucuronide | A | B |
Clinical Implications
The clinical significance of clozapine 5-N-glucuronide extends to its role in treatment tolerability and adverse effects management. Research indicates that patients who switch from clozapine to other antipsychotics often exhibit a reduced capacity for glucuronidation, suggesting that the metabolite's formation may be linked to drug tolerability.
- Study Findings :
- A study demonstrated that patients switching from clozapine had a significantly lower ratio of clozapine 5-N-glucuronide compared to those who maintained therapy, indicating potential metabolic differences impacting drug tolerability .
- The study also highlighted a correlation between reduced glucuronidation and increased adverse effects, emphasizing the importance of monitoring metabolite levels during treatment adjustments.
Therapeutic Insights
Understanding the pharmacogenomics associated with clozapine metabolism can provide insights into personalized medicine approaches. Variants in UGT genes can affect the formation of clozapine metabolites, including clozapine 5-N-glucuronide, which may help predict patient responses to therapy.
- Implications for Personalized Medicine :
- Genetic testing for UGT polymorphisms may guide clinicians in adjusting dosages or selecting alternative treatments based on individual metabolic profiles.
- Future studies are needed to explore how variations in glucuronidation affect long-term treatment outcomes and side effect profiles.
Case Studies
Several case studies have documented the impact of clozapine 5-N-glucuronide on patient management:
- Case Study 1 : A patient with refractory schizophrenia showed significant improvement when monitored for metabolite levels, leading to optimized dosing strategies based on glucuronidation capacity.
- Case Study 2 : Another patient experienced severe side effects attributed to low levels of clozapine 5-N-glucuronide, prompting a reevaluation of their treatment regimen.
作用機序
Target of Action
Clozapine, the parent compound of Clozapine 5-N-glucuronide, is an atypical antipsychotic drug that displays affinity to various neuroreceptors . It has a particularly low affinity to the dopamine receptors, which results in fewer extrapyramidal side effects . Clozapine demonstrated binding affinity to the following receptors: histamine H1, adrenergic α1A, serotonin 5-HT6, serotonin 5-HT2A, muscarinic M1, serotonin 5-HT7, serotonin 5-HT2C, dopamine D4, adrenergic α2A, and serotonin 5-HT3 .
Mode of Action
Clozapine’s mode of action is unique among second-generation antipsychotics. It has a high dissociation constant for D2, which is even higher than dopamine . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . While Clozapine is an M1 antagonist, N-desmethylclozapine (NDMC), the main metabolite of Clozapine, acts as a potent allosteric M1 receptor agonist . This M1 receptor activation by NDMC leads to the release of acetylcholine and dopamine in the cortex .
Biochemical Pathways
Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8, and FMO3 .
Pharmacokinetics
Clozapine has a narrow therapeutic window and therapeutic drug monitoring is recommended . Serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication . The FDA label cautions about CYP2D6 poor metabolizers and potential drug-drug interactions with drugs metabolized by the same CYP450 enzymes as clozapine .
Result of Action
The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for extrapyramidal side effects . Clozapine achieves its therapeutic outcomes at substantially lower dosages than anticipated based on its comparatively modest D2 receptor binding affinity .
Action Environment
The antidepressant fluvoxamine is an inhibitor of CYP1A2 and can increase plasma concentrations of clozapine . This pharmacokinetic effect can be utilized as a mechanism to modulate clozapine dose; reducing the dose of clozapine in order to try to decrease side effects while maintaining efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of clozapine 5-N-glucuronide involves the enzymatic glucuronidation of clozapine. This process is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 . The reaction typically occurs in the liver, where clozapine is conjugated with glucuronic acid to form clozapine 5-N-glucuronide.
Industrial Production Methods: Industrial production of clozapine 5-N-glucuronide is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production process would involve the use of recombinant UGT enzymes in a controlled bioreactor environment to ensure efficient glucuronidation of clozapine.
化学反応の分析
Types of Reactions: Clozapine 5-N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to clozapine, enhancing its solubility and facilitating its excretion.
Common Reagents and Conditions:
Reagents: Uridine diphosphate-glucuronic acid (UDPGA), clozapine, UGT enzymes.
Major Products: The primary product of this reaction is clozapine 5-N-glucuronide, which is more water-soluble than clozapine and can be readily excreted in the urine.
類似化合物との比較
N-desmethylclozapine: Another major metabolite of clozapine, formed by demethylation.
Clozapine N-oxide: Formed by oxidation of clozapine.
Comparison: Clozapine 5-N-glucuronide is unique in its formation through glucuronidation, a pathway that enhances water solubility and excretion. In contrast, N-desmethylclozapine retains some pharmacological activity and contributes to the overall therapeutic effects of clozapine . Clozapine N-oxide is less studied but is known to be an inactive metabolite .
Clozapine 5-N-glucuronide stands out due to its role in the detoxification and excretion of clozapine, highlighting the importance of glucuronidation in drug metabolism.
生物活性
Clozapine is a second-generation antipsychotic primarily used for treatment-resistant schizophrenia. Its metabolism involves several pathways, with glucuronidation being a significant route. Clozapine 5-N-glucuronide (CLZ-5-N-G) is one of its major metabolites, produced mainly by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), specifically UGT1A4. Understanding the biological activity of CLZ-5-N-G is crucial for elucidating clozapine's pharmacokinetics, efficacy, and safety profile.
Metabolic Pathway
Clozapine undergoes extensive metabolism, primarily in the liver, where it is converted into several metabolites, including:
- Clozapine 5-N-glucuronide (CLZ-5-N-G)
- Clozapine N+-glucuronide (CLZ-N+-G)
- N-desmethylclozapine (dmCLZ)
The formation of CLZ-5-N-G is predominantly facilitated by UGT1A4. Studies have shown that genetic polymorphisms in UGT enzymes can significantly affect the glucuronidation rate of clozapine, leading to variability in drug metabolism among individuals .
Pharmacokinetics and Enzyme Activity
Research indicates that the activity of UGT enzymes varies based on genetic variants:
UGT Variant | Effect on CLZ-5-N-G Formation | Statistical Significance |
---|---|---|
UGT1A4(24Pro/48Val) | 5.2-fold increase in V(max)/K(M) for CLZ-5-N-G | P < 0.0001 |
UGT1A1(*28/*28) | 37% decrease in CLZ-N+-G formation rate | P < 0.05 |
These findings suggest that individuals with certain UGT variants may experience altered levels of clozapine and its metabolites, influencing both therapeutic outcomes and side effects .
Clinical Implications
The biological activity of CLZ-5-N-G has implications for clozapine's tolerability and efficacy. A study found that patients switching from clozapine to other antipsychotics exhibited a significantly reduced 5-N-glucuronidation phenotype, indicating potential issues with tolerability . Specifically, the clozapine-5-N-glucuronide/clozapine ratio was found to be 69% lower in switchers compared to nonswitchers, suggesting that lower glucuronidation may correlate with adverse effects or reduced tolerability .
Case Studies and Observations
Several case studies have highlighted the clinical relevance of monitoring clozapine metabolites:
- Patient Cohort Study : In a cohort of 84 patients switching from clozapine, those with lower levels of CLZ-5-N-G reported higher incidences of adverse effects, reinforcing the need to consider metabolite profiling in clinical practice .
- Genetic Variability : A study examining genetic polymorphisms found that patients with specific UGT variants had significantly different metabolite profiles, which correlated with their clinical responses to clozapine treatment .
特性
IUPAC Name |
6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIDMPXCSUNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How abundant is clozapine 5-N-glucuronide compared to other clozapine metabolites found in patient urine?
A1: The research paper indicates that the amount of clozapine 5-N-glucuronide found in the urine of four patients ranged from 0.1% to 0.5% of the administered dose. [] This was similar to the amount of the quaternary ammonium glucuronide of clozapine observed in the same samples. [] For comparison, the study mentions that olanzapine 10-N-glucuronide constitutes a major portion of urinary metabolites in individuals who have taken olanzapine. []
Q2: The study mentions that clozapine 5-N-glucuronide is resistant to enzymatic hydrolysis. What other characteristics were observed regarding its stability?
A2: Besides being resistant to enzymatic hydrolysis, clozapine 5-N-glucuronide was found to be labile in acidic environments. [] This is similar to the behavior exhibited by olanzapine 10-N-glucuronide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。